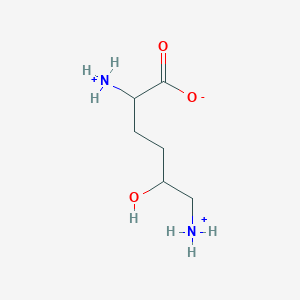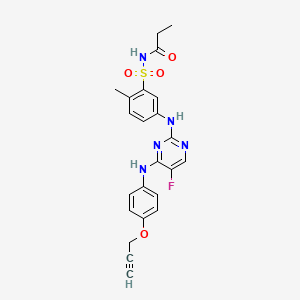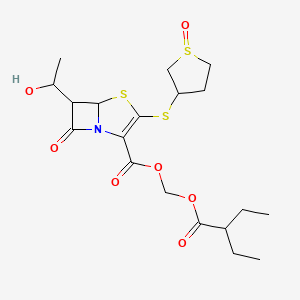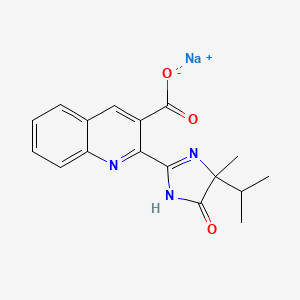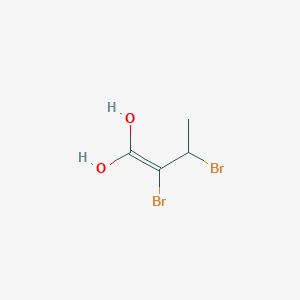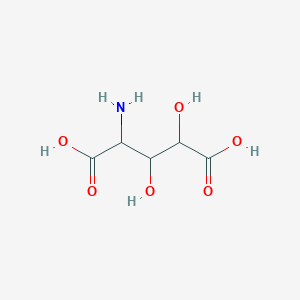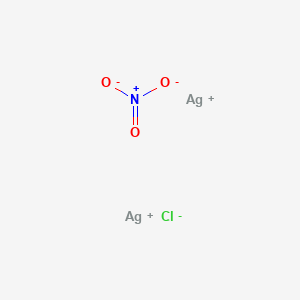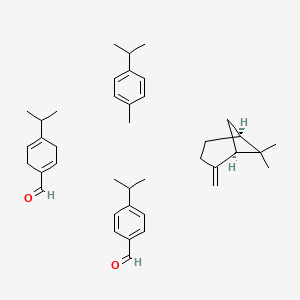
N(4)-phosphonatoagmatine(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(4)-phosphonatoagmatine(1-) is conjugate base of N(4)-phosphoagmatine arising from deprotonation of the N-phospho group and protonation of the guanidino group; major species at pH 7.3. It is a conjugate base of a N(4)-phosphoagmatine.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N(4)-phosphonatoagmatine(1-) is associated with antitumor activity. Nitrogen-containing bisphosphonates (N-BPs) like N(4)-phosphonatoagmatine(1-) are used to improve bone health in cancer patients. These compounds interact with macrophages, endothelial cells, tumor cells, and stimulate the cytotoxicity of γδ T cells, suggesting a multifaceted role in anticancer activity (Clézardin, 2011).
Inhibitory Effects on Enzymes
N(4)-phosphonatoagmatine(1-) inhibits human farnesyl pyrophosphate synthase, an enzyme involved in bone resorption. It operates through a time-dependent isomerization mechanism, impacting the enzyme's inhibition (Dunford et al., 2008).
Apoptosis Induction
This compound is linked to apoptosis induction, especially in the context of nitrogen-containing bisphosphonates (N-BPs). N-BPs induce apoptosis differently, either by inhibiting the intracellular mevalonate pathway and protein isoprenylation or through cytotoxic ATP analog-type metabolites (Mönkkönen et al., 2006).
Mechanism of Action in Bone Diseases
N(4)-phosphonatoagmatine(1-) plays a significant role in treating diseases with excessive osteoclast-mediated bone resorption, such as osteoporosis. It targets farnesyl diphosphate synthase in the mevalonate pathway, influencing bone resorption treatment (Coxon et al., 2006).
Chemistry and Drug Design
In drug design and development, phosphonates like N(4)-phosphonatoagmatine(1-) are crucial due to their bioactive properties. They serve as analogs of carboxylic acids, amino acids, peptides, and effective transition-state inhibitors, showcasing their versatility in medicinal chemistry (Turhanen et al., 2021).
Synthesis and Molecular Modeling for Cancer Treatment
N(4)-phosphonatoagmatine(1-) derivatives have been synthesized and evaluated for anticancer activity. These derivatives inhibit cell proliferation in various human cancer cell lines, indicating their potential as novel anticancer agents (Tiwari et al., 2018).
Eigenschaften
Produktname |
N(4)-phosphonatoagmatine(1-) |
|---|---|
Molekularformel |
C5H14N4O3P- |
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
diaminomethylidene-[4-(phosphonatoamino)butyl]azanium |
InChI |
InChI=1S/C5H15N4O3P/c6-5(7)8-3-1-2-4-9-13(10,11)12/h1-4H2,(H4,6,7,8)(H3,9,10,11,12)/p-1 |
InChI-Schlüssel |
UYYDRBKHPQBWOH-UHFFFAOYSA-M |
Kanonische SMILES |
C(CC[NH+]=C(N)N)CNP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



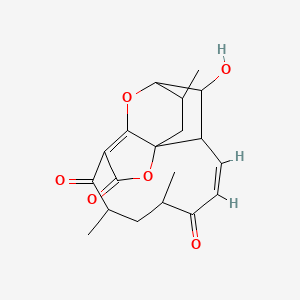
![methyl (1S,2R,4S,8R,11R,15S,18R,21R,22R,23Z,27R)-2,4-dihydroxy-2,6,11,15,24,28-hexamethyl-9,16,19-trioxo-18-propan-2-yl-31-oxatetracyclo[25.3.1.05,22.08,21]hentriaconta-5,23,28-triene-21-carboxylate](/img/structure/B1262785.png)
